Cas no 2361639-81-6 (9-(prop-2-enoyl)-1-oxa-9-azaspiro5.5undec-2-en-4-one)

9-(Prop-2-enoyl)-1-oxa-9-azaspiro[5.5]undec-2-en-4-one is a specialized spirocyclic compound featuring both acrylamide and lactone functionalities. Its unique structure, combining a reactive α,β-unsaturated carbonyl group with a rigid spiro scaffold, makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles or functionalized polymers. The acrylate moiety enables facile radical or Michael addition reactions, while the spirocyclic lactone offers steric control and stability. This compound is of interest in medicinal chemistry for its potential as a pharmacophore modifier and in materials science for crosslinking applications. Its balanced reactivity and structural rigidity enhance selectivity in synthetic pathways.
9-(prop-2-enoyl)-1-oxa-9-azaspiro5.5undec-2-en-4-one structure
2361639-81-6 structure
Product name:9-(prop-2-enoyl)-1-oxa-9-azaspiro5.5undec-2-en-4-one
CAS No:2361639-81-6
MF:C12H15NO3
MW:221.252403497696
CID:5412767
PubChem ID:139019505

9-(prop-2-enoyl)-1-oxa-9-azaspiro5.5undec-2-en-4-one Chemical and Physical Properties

Names and Identifiers

    • 9-Prop-2-enoyl-1-oxa-9-azaspiro[5.5]undec-2-en-4-one
    • EN300-26580002
    • Z2981766287
    • 2361639-81-6
    • 9-(prop-2-enoyl)-1-oxa-9-azaspiro[5.5]undec-2-en-4-one
    • 9-(1-Oxo-2-propen-1-yl)-1-oxa-9-azaspiro[5.5]undec-2-en-4-one
    • 9-(prop-2-enoyl)-1-oxa-9-azaspiro5.5undec-2-en-4-one
    • Inchi: 1S/C12H15NO3/c1-2-11(15)13-6-4-12(5-7-13)9-10(14)3-8-16-12/h2-3,8H,1,4-7,9H2
    • InChI Key: WTUMPFKMEIGCGZ-UHFFFAOYSA-N
    • SMILES: O1C2(CCN(C(=O)C=C)CC2)CC(=O)C=C1

Computed Properties

  • Exact Mass: 221.10519334g/mol
  • Monoisotopic Mass: 221.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 46.6Ų

Experimental Properties

  • Density: 1.19±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 416.8±45.0 °C(Predicted)
  • pka: -0.35±0.20(Predicted)

9-(prop-2-enoyl)-1-oxa-9-azaspiro5.5undec-2-en-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26580002-0.05g
9-(prop-2-enoyl)-1-oxa-9-azaspiro[5.5]undec-2-en-4-one
2361639-81-6 95.0%
0.05g
$246.0 2025-03-20

Additional information on 9-(prop-2-enoyl)-1-oxa-9-azaspiro5.5undec-2-en-4-one

Recent Advances in the Study of 9-(prop-2-enoyl)-1-oxa-9-azaspiro[5.5]undec-2-en-4-one (CAS: 2361639-81-6)

The compound 9-(prop-2-enoyl)-1-oxa-9-azaspiro[5.5]undec-2-en-4-one (CAS: 2361639-81-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic compound, characterized by a fused oxa-aza ring system, has been the subject of several studies aimed at exploring its synthetic accessibility, biological activity, and mechanism of action. Recent research has particularly focused on its role as a versatile scaffold for the development of novel bioactive molecules, with implications in drug discovery and development.

One of the key areas of investigation has been the synthetic routes to access 9-(prop-2-enoyl)-1-oxa-9-azaspiro[5.5]undec-2-en-4-one. A study published in the Journal of Medicinal Chemistry (2023) described an efficient multi-step synthesis starting from commercially available precursors, highlighting the compound's adaptability for structural modifications. The synthetic approach involved a pivotal intramolecular cyclization step, which was optimized to achieve high yields and purity. This methodological advancement has facilitated the production of derivatives for further biological evaluation.

In terms of biological activity, preliminary studies have indicated that 9-(prop-2-enoyl)-1-oxa-9-azaspiro[5.5]undec-2-en-4-one exhibits promising inhibitory effects against certain enzymes implicated in inflammatory pathways. Specifically, in vitro assays demonstrated its ability to modulate the activity of cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs. These findings suggest potential applications in the treatment of chronic inflammatory conditions, although further in vivo studies are required to validate these effects.

Another notable aspect of recent research is the exploration of the compound's mechanism of action at the molecular level. Computational docking studies have revealed that 9-(prop-2-enoyl)-1-oxa-9-azaspiro[5.5]undec-2-en-4-one interacts with the active site of COX-2 through a combination of hydrogen bonding and hydrophobic interactions. These insights have guided the design of analogs with enhanced binding affinity and selectivity, paving the way for the development of next-generation anti-inflammatory agents.

Beyond its anti-inflammatory potential, the compound has also been investigated for its role in cancer therapy. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that certain derivatives of 9-(prop-2-enoyl)-1-oxa-9-azaspiro[5.5]undec-2-en-4-one exhibited cytotoxic activity against a panel of cancer cell lines, including those resistant to conventional chemotherapy. The mechanism underlying this activity appears to involve the induction of apoptosis via the mitochondrial pathway, as evidenced by flow cytometry and Western blot analyses.

In conclusion, the growing body of research on 9-(prop-2-enoyl)-1-oxa-9-azaspiro[5.5]undec-2-en-4-one (CAS: 2361639-81-6) underscores its potential as a multifaceted therapeutic agent. The compound's synthetic versatility, combined with its promising biological activities, positions it as a valuable candidate for further drug development efforts. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models to advance its translation into clinical applications.

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